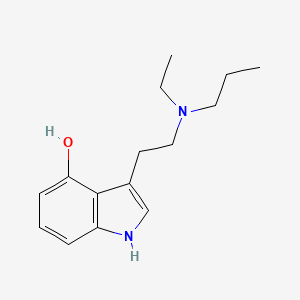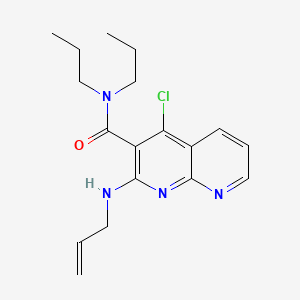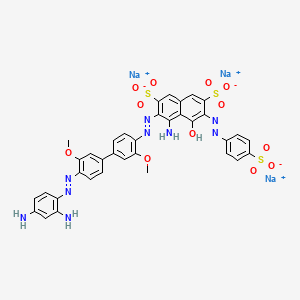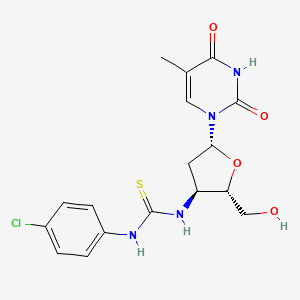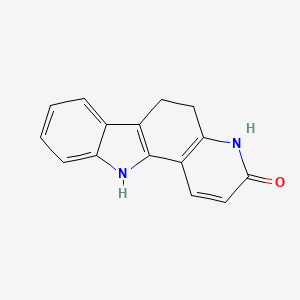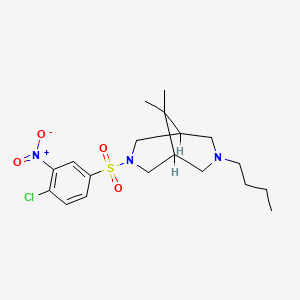
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is a complex organic compound with the molecular formula C17H24N4O2S This compound is known for its unique chemical structure, which includes a benzimidazole core, a thione group, and morpholinylmethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- typically involves multiple steps. One common method includes the reaction of benzimidazole with thiourea under acidic conditions to form the benzimidazole-2-thione core. Subsequent alkylation with morpholine derivatives introduces the morpholinylmethyl groups. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The morpholinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole-2-thione derivatives: Compounds with similar core structures but different substituents.
Morpholinylmethyl-substituted compounds: Compounds with morpholinylmethyl groups attached to different core structures.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is unique due to the combination of its benzimidazole core, thione group, and morpholinylmethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
112094-14-1 |
|---|---|
Fórmula molecular |
C17H23N5O4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1,3-bis(morpholin-4-ylmethyl)-5-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H23N5O4S/c23-22(24)14-1-2-15-16(11-14)21(13-19-5-9-26-10-6-19)17(27)20(15)12-18-3-7-25-8-4-18/h1-2,11H,3-10,12-13H2 |
Clave InChI |
QKBMIQDTIYFJDT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



